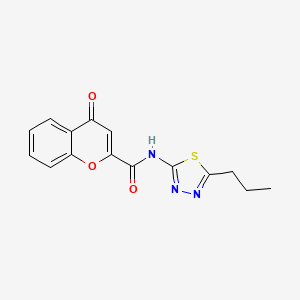

4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Description

This compound is a chromene-2-carboxamide derivative featuring a 4-oxo-4H-chromene core linked to a 5-propyl-substituted 1,3,4-thiadiazole moiety. Its molecular formula is C₁₃H₁₂N₃O₃S, with a calculated molecular weight of 290.35 g/mol. The propyl substituent on the thiadiazole enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-2-5-13-17-18-15(22-13)16-14(20)12-8-10(19)9-6-3-4-7-11(9)21-12/h3-4,6-8H,2,5H2,1H3,(H,16,18,20) |

InChI Key |

FCFHVRROXSFSBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it is typically prepared through organic synthesis involving cyclization reactions. Unfortunately, specific details on the synthetic pathways remain scarce.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound

Chemical Reactions Analysis

Oxidation and Reduction:

Substitution Reactions: It could participate in substitution reactions, replacing functional groups.

Common Reagents: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be relevant.

Major Products: The products formed from these reactions would depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds containing the thiadiazole moiety. The specific compound has shown promising results in various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.

- Case Study : In a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against various bacterial strains.

- Activity Against Bacteria : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli in recent studies.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated.

- In Vitro Studies : In LPS-stimulated macrophage models, treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

- Potential Applications : These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Biological Activities Overview

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha and IL-6 by ~50% | 2025 |

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

6,8-Dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

- Structural Difference : Methyl groups at positions 6 and 8 of the chromene ring.

- Key Implications :

- Increased steric hindrance may reduce binding affinity to enzymes or receptors requiring planar aromatic interactions.

- Enhanced lipophilicity due to methyl groups could improve membrane permeability but reduce aqueous solubility.

- Data Gap: No experimental data on biological activity or solubility provided in literature .

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

- Structural Difference : Replacement of 1,3,4-thiadiazole with a benzothiazole ring containing a trifluoromethyl (-CF₃) group.

- Key Implications :

- The electron-withdrawing -CF₃ group may enhance metabolic stability and resistance to oxidative degradation.

- Benzothiazole’s larger aromatic system could increase π-π stacking interactions with biological targets.

- Molecular weight: 213.70 g/mol (lower than the target compound due to differences in heterocycle and substituents) .

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

- Structural Difference : Propylsulfanyl (-S-C₃H₇) substituent instead of propyl (-C₃H₇) on the thiadiazole.

- Key Implications: The sulfur atom in the sulfanyl group may participate in hydrogen bonding or coordinate with metal ions in biological systems.

Comparative Analysis Table

Research Findings and Limitations

- Structural vs. Functional Relationships :

- The propyl group in the target compound balances lipophilicity and steric bulk, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.

- The trifluoromethyl analogue’s stability suggests utility in long-acting therapeutics, though its lower molecular weight may limit target specificity .

- Gaps in Literature: No comparative biological data (e.g., IC₅₀, solubility) are available in the provided evidence. Synthetic yields, crystallographic data (e.g., via SHELX ), and toxicity profiles remain unaddressed.

Biological Activity

4-Oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a compound that integrates the pharmacologically significant thiadiazole and chromene moieties. Research into its biological activity reveals potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure

The compound features a chromene backbone with a carboxamide functional group and a thiadiazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study by El-Naggar et al. (2011) evaluated several thiadiazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that these compounds inhibited tumor growth effectively after 14 days of treatment, suggesting that the incorporation of the thiadiazole ring enhances anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | SK-MEL-2 | 4.27 |

| Thiadiazole Derivative B | SK-OV-3 | 19.5 |

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound and its derivatives.

- Study Findings : In a review by Joshi et al., various thiadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Certain derivatives exhibited significant antimicrobial activity at low concentrations .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative C | E. coli | 32 |

| Thiadiazole Derivative D | S. aureus | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of chromene derivatives has been explored in various contexts.

- Research Insight : Compounds similar to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory pathways.

- Cell Cycle Arrest : Evidence suggests that certain thiadiazoles induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.